molecular formula C8HF17O3S B156055 Perfluorooctanesulfonic acid CAS No. 1763-23-1

Perfluorooctanesulfonic acid

Cat. No. B156055
CAS RN: 1763-23-1
M. Wt: 500.13 g/mol
InChI Key: YFSUTJLHUFNCNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atmospheric Chemistry and Kinetics

Perfluorooctanesulfonic acid (PFOS) and its derivatives, such as perfluorooctanesulfonamides, are persistent in the environment and can contribute to pollution through atmospheric transport and oxidation. Kinetic studies have shown that reactions with OH radicals are likely to be the dominant pathway for the removal of perfluoroalkanesulfonamides from the atmosphere, allowing for long-range transport. The oxidation products identified include ketones, aldehydes, and perfluoroalkanecarboxylates, suggesting a route by which these compounds may degrade into smaller perfluorinated chemicals .

Global Emission Inventory

A comprehensive global emission inventory of perfluoroalkanesulfonic acids (PFSAs) has been developed, which includes emissions from the life cycle of perfluorooctanesulfonyl fluoride (POSF)-based products. The inventory highlights the substantial decrease in emissions following the phase-out of POSF-based products, although future emissions are still expected. The inventory, coupled with a global multimedia mass-balance model, aligns well with field measurements, indicating its effectiveness in capturing actual emissions of PFOS and related compounds .

Catalytic Applications

Scandium(III) perfluorooctanesulfonate has been synthesized and shown to be an effective Lewis acid catalyst for the hetero Diels–Alder reaction of aldehydes with non-activated dienes. The catalyst is characterized by its low hygroscopicity, ease of handling, and potential for recycling, making it a valuable tool in synthetic organic chemistry .

Photodegradation in Water

The photodegradation of PFOS in water has been achieved using Fe(III)-loaded zeolites under UV light. This process results in the decomposition of PFOS into fluoride, sulfate, and short-chain perfluorinated carboxylic acids. The study provides insights into the potential for a novel water remediation technology that combines adsorption and photochemical degradation .

Chemical Kinetic Model for Decomposition

A detailed chemical kinetic model has been developed to understand the decomposition of perfluorinated sulfonic acids, such as PFOS, at elevated temperatures. The model, based on density functional theory (DFT), includes reactions such as unimolecular decomposition, hydrofluorination, hydrolysis, and fragmentation. This model aids in understanding the fate and chemical transformation of perfluorinated compounds in scenarios like waste incineration .

Electrocoagulation for Groundwater Treatment

Electrocoagulation has been investigated as a method for removing PFSAs from both synthetic and natural groundwater. The optimized process achieved high removal efficiencies for various PFSAs, with long-chain compounds being more effectively removed due to their higher hydrophobicity. The study suggests that electrocoagulation could be an efficient treatment for PFSA-contaminated groundwater .

Synthesis of HMX

Perfluorooctanesulfonic acid has been used as a catalyst for the nitrolysis of hexamethylenetetramine to produce the explosive HMX in fluorous media. The catalyst can be easily separated and reused, demonstrating its efficiency and potential for multiple uses in synthetic processes .

Mass Spectral Studies for Measurement in Food

A method for measuring PFOS and other perfluorinated chemicals in food matrices using liquid chromatography/tandem mass spectrometry has been developed. The method addresses matrix-induced ionization effects and provides low limits of detection, making it suitable for determining PFCs in food at required reporting levels .

Scientific Research Applications

Environmental Impact and Persistence

  • PFOS, along with other per- and polyfluoroalkyl substances (PFASs), is a major environmental concern due to its extraordinary persistence and widespread occurrence in human and wildlife biomonitoring studies. These substances are persistent pollutants of concern for both human health and the environment (Wang et al., 2017); (Ritscher et al., 2018).

Human and Wildlife Exposure

  • Studies have detected PFOS in human blood samples from various countries, indicating its widespread human exposure. The existence of sources with varying levels and compositions of PFOS suggests differences in exposure patterns across different regions (Kannan et al., 2004).

Water Treatment and Remediation

  • PFOS, due to its toxicity and environmental impact, has led to the development of several water treatment technologies. Activated carbon has been the most widely used method for removing PFOS from water, although other methods like organo-clays, clay minerals, and carbon nanotubes also show potential (Espana et al., 2015).

Oceanic Distribution

  • PFOS and related compounds have been detected in oceans around the world, including remote locations like the Arctic and Antarctic Oceans. This global distribution raises concerns about the sources and pathways of these compounds reaching the oceans (Yamashita et al., 2005).

Decomposition and Environmental Fate

  • The decomposition kinetics of PFOS have been studied to understand its persistence and environmental fate. Incineration at modest temperatures has been found to be an efficient way to destroy the acid headgroup in PFOS (Khan et al., 2019).

Health Impact and Biomonitoring

  • PFOS can be detected in various human tissues, including breast milk, posing health risks to nursing infants. Studies have shown increasing levels of PFOS in breast milk over time, reflecting its persistence and bioaccumulation (Zheng et al., 2021).

Industrial Applications

  • PFOS has been used in various industrial applications, including as a catalyst in chemical reactions and in the development of proton-exchange membrane fuel cells. Its robustness and low hygroscopicity make it a useful component in these applications (Hanamoto et al., 1997).

Developmental and Reproductive Health

  • Exposure to PFOS has been linked to adverse reproductive and developmental outcomes in animal studies, suggesting potential risks to human health (Sant et al., 2017).

Safety And Hazards

PFOS is toxic if swallowed, toxic in contact with skin, causes serious eye irritation, and is toxic if inhaled . It is suspected of damaging fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure .

Future Directions

The U.S. Environmental Protection Agency (EPA) is proposing to designate PFOS as a hazardous substance under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA), also known as “Superfund” . This rulemaking would increase transparency around releases of these harmful chemicals and help to hold polluters accountable for cleaning up their contamination .

properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HF17O3S/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28/h(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSUTJLHUFNCNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F17SO3H, C8HF17O3S
Record name PFOS
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3031864
Record name Perfluorooctanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3031864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [HSDB] Off-white to grey liquid; [MSDSonline]
Record name Perfluorooctane sulfonic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6595
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

249 °C, BP: 133 °C at 6 mm Hg
Record name Perfluorooctane sulfonic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7099
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

11 °C - closed cup
Record name Perfluorooctane sulfonic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7099
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

The surface active properties of the potassium salt of PFOS make a direct determination of the octanol-water partition coefficient impossible. In a preliminary study reported by 3M an inseparable emulsion was formed. 3M determined the solubility of PFOS (K salt) in octanol as 56 mg/L, and calculated the log Kow from the ratio of solubilities, giving a log Kow value of -1.08. /Potassium salt/, Water solubility of the potassium salt: A value of 570 mg/L was reported from a 1999 study by 3M for pure water. A more recent 3M assessment found values of 519 and 680 mg/L at 20 and 25 °C, respectively, in pure water. Solubility in salt water is reduced from that in pure water. In natural seawater a solubility of 12.4 mg/L at 22-23 °CC was measured. A value of 20.0 mg/L was obtained for a sodium chloride solution at 3.5% salinity, the same as the natural seawater. /Perfluorooctane sulfonic acid, potassium salt/
Record name Perfluorooctane sulfonic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7099
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

VP: 3.31X10-4 Pa at 20 °C (2.48X10-6 mm Hg) measured by OECD Method 104 ... however, a note in the 3M assessment comments that this result is thought to be due to volatile impurities in the substance. /Perfluorooctane sulfonic acid, potassium salt/, 2.0X10-3 mm Hg at 25 °C /estimated by extrapolation of the boiling pt and two reduced pressure boiling pts (6 mm Hg at 133 °C and 10 mm Hg at 145 °C) via Antoine method fit/
Record name Perfluorooctane sulfonic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7099
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Perfluorooctane sulfonate (PFOS), an emerging persistent contaminant that is commonly encountered during daily life, has been shown to exert toxic effects on the central nervous system (CNS). However, the molecular mechanisms underlying the neurotoxicity of PFOS remain largely unknown. It has been widely acknowledged that the inflammatory mediators released by hyper-activated microglia play vital roles in the pathogenesis of various neurological diseases. In the present study, we examined the impact of PFOS exposure on microglial activation and the release of proinflammatory mediators, including nitric oxide (NO) and reactive oxidative species (ROS). We found that PFOS exposure led to concentration-dependent NO and ROS production by rat HAPI microglia. We also discovered that there was rapid activation of the ERK/JNK MAPK signaling pathway in the HAPI microglia following PFOS treatment. Moreover, the PFOS-induced iNOS expression and NO production were attenuated after the inhibition of ERK or JNK MAPK by their corresponding inhibitors, PD98059 and SP600125. Interestingly, NAC, a ROS inhibitor, blocked iNOS expression, NO production, and activation of ERK and JNK MAPKs, which suggested that PFOS-mediated microglial NO production occurs via a ROS/ERK/JNK MAPK signaling pathway. Finally, by exposing SH-SY5Y cells to PFOS-treated microglia-conditioned medium, we demonstrated that NO was responsible for PFOS-mediated neuronal apoptosis., Zebrafish embryos were exposed to 1 ug/ mL PFOS or DMSO control from 6 hr post-fertilization (hpf) to 24 or 120 hpf. Subsequently, RNA was isolated from the embryo pool and the expression profiles of 219 known zebrafish miRNAs were analyzed using microarray. Finally, quantitative real-time polymerase chain reaction was used to validate several miRNAs expression of microarray data. The analysis revealed that PFOS exposure induced significant changes in miRNA expression profiles. A total of 39 and 81 miRNAs showed significantly altered expression patterns after PFOS exposure 24 and 120 hpf. Of the changed miRNAs, 20 were significantly up-regulated and 19 were significantly down-regulated (p < 0.01) at 24 hpf, whereas 41 were significantly up-regulated and 40 were significantly down-regulated (p < 0.01) at 120 hpf. These miRNAs were involved in development, apoptosis and cell signal pathway, cell cycle progression and proliferation, oncogenesis, adipose metabolism and hormone secretion ..., ... PFOA and PFOS (50-200 umol/L) induced production of reactive oxygen species (ROS), dissipation of mitochondria membrane potential and apoptosis of Hep G2 cells. Moreover, activities of superoxide dismutase, catalase and glutathione reductase were increased, whereas activities of glutathione-S-transferase and glutathione peroxidase were decreased. Glutathione content was reduced. Differential expression of genes, such as p53, Bcl-2, caspase-9, was evident in PFOA or PFOS exposure groups. ..., Chicken embryo primary hepatocyte cultures (N=3 independent cell cultures) /were exposed/ to PFOS or fenofibrate, a mammalian PPAR-alpha agonist, and examined the expression of PPAR-alpha and we PPAR-alpha target genes using quantitative real-time PCR. The target genes examined were peroxisomal acyl-CoA oxidase (ACOX), liver fatty acid binding protein (L-FABP), enoyl-Coenzyme A, hydratase/3-hydroxyacyl Coenzyme A dehydrogenase bifunctional enzyme (BIEN), peroxisomal 3-ketoacyl thiolase (PKT), and malic enzyme (ME). All five target genes were induced in response to PFOS exposure and all of the target genes, except L-FABP, were induced in response to fenofibrate. PPAR-alpha mRNA expression was not altered by PFOS or fenofibrate. ..., Cultured hepatocytes were exposed to various concentrations of perfluorooctanyl sulfonate (PFOS), pentadecafluorooctanoic acid (PFOA), 1H, 1H, 2H, 2H-nonafluoro-1-hexanol (4:2 FTOH), 1H, 1H, 2H, 2H-perfluorooctanol (6:2 FTOH) and 1H, 1H, 2H, 2H-perfluoro-1-decanol (8:2 FTOH) for 48 hr, while 17beta-estradiol (E2) and 4-nonylphenol (4-NP) were used as positive controls. A dose-dependent induction of VTG was observed in E2-, 4-NP-, PFOS-, PFOA- and 6:2 FTOH-treated cells, whereas VTG levels remained unchanged in the 4:2 FTOH and 8:2 FTOH exposure groups at the concentrations tested. The estimated 48-hr EC(50) values for E2, 4-NP, PFOS, PFOA and 6:2 FTOH were 4.7 x 10-7, 7.1 x 10-6, 1.5 x 10-5, 2.9 x 10-5 and 2.8 x 10-5 M, respectively. In the time-course study, significant VTG induction took place at 24 hr (E2), 6 hr (4-NP), 48 hr (PFOS), 48 hr (PFOA), 72 hr (4:2 FTOH), 12 hr (6:2 FTOH), 72 hr (8:2 FTOH), and increased further after 96 h of exposure. Co-exposure to binary mixtures of individual PFCs and E2 for 48 hr significantly inhibited E2-induced hepatocellular VTG production in a dose-dependent manner except for 4:2 FTOH. The estimated 48-h IC(50) (concentration of a compound that elicits 50% inhibition of maximally E2-induced VTG) values for PFOS, PFOA, 6:2 FTOH and 8:2 FTOH were 3.1 x 10-7, 5.1 x 10-7, 1.1 x 10-6 and 7.5 x 10-7 M, respectively. In order to further investigate the estrogenic mechanism of PFCs, the hepatocytes were co-exposed to binary mixtures of individual chemicals (E2, 4-NP, PFOS, PFOA and 6:2 FTOH) and the known estrogen receptor inhibitor tamoxifen for 48 hr; tamoxifen significantly inhibited the ability of these chemicals to stimulate vitellogenesis. ... /Perfluorooctanyl sulfonate/
Record name Perfluorooctane sulfonic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7099
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Perfluorooctanesulfonic acid

Color/Form

Liquid

CAS RN

1763-23-1
Record name Perfluorooctanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1763-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluorooctane sulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001763231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Perfluorooctanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3031864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptadecafluorooctane-1-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.618
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERFLUOROOCTANESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H2MAI21CL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Perfluorooctane sulfonic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7099
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluorooctanesulfonic acid
Reactant of Route 2
Reactant of Route 2
Perfluorooctanesulfonic acid
Reactant of Route 3
Reactant of Route 3
Perfluorooctanesulfonic acid
Reactant of Route 4
Reactant of Route 4
Perfluorooctanesulfonic acid
Reactant of Route 5
Perfluorooctanesulfonic acid
Reactant of Route 6
Reactant of Route 6
Perfluorooctanesulfonic acid

Citations

For This Compound
7,120
Citations
P Zareitalabad, J Siemens, M Hamer, W Amelung - Chemosphere, 2013 - Elsevier
… Sorption experiments with perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA) suggest that their sorption can be described reasonably well as a partitioning-like …
Number of citations: 559 www.sciencedirect.com
N Fitz-Simon, T Fletcher, MI Luster… - Epidemiology …, 2013 - ncbi.nlm.nih.gov
… We investigated the association between within-individual changes in serum PFOA and perfluorooctanesulfonic acid (PFOS) and changes in serum lipid levels (low-density lipoprotein […
Number of citations: 115 www.ncbi.nlm.nih.gov
X Gao, J Chorover - Environmental Chemistry, 2012 - CSIRO Publishing
… Abstract The kinetics and mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) adsorption to nanoparticulate hematite (α-Fe2O3) from aqueous …
Number of citations: 193 www.publish.csiro.au
K Midgett, MM Peden‐Adams… - Journal of Applied …, 2015 - Wiley Online Library
Perfluorinated compounds, such as perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), have been shown to alter various immune functions suggesting they are …
AC Behr, A Kwiatkowski, M Ståhlman, FF Schmidt… - Archives of …, 2020 - Springer
Perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) are man-made chemicals that are used for the fabrication of many products with water- and dirt-repellent …
Number of citations: 52 link.springer.com
Y Yue, S Li, Z Qian, RF Pereira, J Lee… - Food and Chemical …, 2020 - Elsevier
Perfluorobutanesulfonic acid (PFBS), a shorter chain Per- and polyfluoroalkyl substances (PFASs) cognate of perfluorooctanesulfonic acid (PFOS), has been used as replacement for …
Number of citations: 32 www.sciencedirect.com
EM Tanner, MS Bloom, Q Wu, K Kannan… - International archives of …, 2018 - Springer
Purpose Perfluoroalkyl substances (PFASs) are environmentally persistent amphiphilic compounds. Exposure to two PFASs, perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic …
Number of citations: 29 link.springer.com
GH Choi, DY Lee, P Bruce-Vanderpuije… - Environmental …, 2021 - Springer
This study performed the first environmental and dietary exposure assessment to explore plant uptake of perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) from …
Number of citations: 24 link.springer.com
M Pfohl, E Marques, A Auclair, B Barlock… - Toxicological …, 2021 - academic.oup.com
Perfluoroalkyl substances (PFAS) are a family of toxicants universally detected in human serum and known to cause dyslipidemia in animals and humans. Hepatic steatosis, which is …
Number of citations: 24 academic.oup.com
KM Beggs, SR McGreal, A McCarthy… - Toxicology and applied …, 2016 - Elsevier
Perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), chemicals present in a multitude of consumer products, are persistent organic pollutants. Both compounds …
Number of citations: 71 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.